Cas no 65141-27-7 (Phenyl N-(3,4-dimethoxyphenyl)carbamate)
Phenyl N-(3,4-dimethoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (3,4-dimethoxyphenyl)-, phenyl ester
- phenyl N-(3,4-dimethoxyphenyl)carbamate
- SR-01000309135
- 3X-0233
- GA-0016
- Phenyl(3,4-dimethoxyphenyl)carbamate
- DTXSID50394688
- 65141-27-7
- AKOS002955970
- Phenyl (3,4-dimethoxyphenyl)carbamate
- SR-01000309135-1
- MFCD02965806
- Phenyl N-(3,4-dimethoxyphenyl)carbamate
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- Inchi: 1S/C15H15NO4/c1-18-13-9-8-11(10-14(13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
- InChI Key: VNUDYKVPXJWTRV-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=C(C=1)NC(=O)OC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 273.10015
- Monoisotopic Mass: 273.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 56.8Ų
Experimental Properties
- PSA: 56.79
Phenyl N-(3,4-dimethoxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P112470-250mg |
Phenyl N-(3,4-dimethoxyphenyl)carbamate |
65141-27-7 | 250mg |
$ 470.00 | 2022-06-03 | ||
| TRC | P112470-500mg |
Phenyl N-(3,4-dimethoxyphenyl)carbamate |
65141-27-7 | 500mg |
$ 785.00 | 2022-06-03 | ||
| A2B Chem LLC | AI83790-1mg |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-5mg |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-10mg |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-500mg |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 500mg |
$392.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-1g |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 1g |
$540.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-5g |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 5g |
$1328.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-10g |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 10g |
$2392.00 | 2024-04-19 | |
| A2B Chem LLC | AI83790-25g |
Phenyl (3,4-dimethoxyphenyl)carbamate |
65141-27-7 | >90% | 25g |
$4875.00 | 2024-04-19 |
Phenyl N-(3,4-dimethoxyphenyl)carbamate Suppliers
Phenyl N-(3,4-dimethoxyphenyl)carbamate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Phenyl N-(3,4-dimethoxyphenyl)carbamate
Comprehensive Analysis of Phenyl N-(3,4-dimethoxyphenyl)carbamate (CAS No. 65141-27-7): Properties, Applications, and Industry Insights
Phenyl N-(3,4-dimethoxyphenyl)carbamate (CAS No. 65141-27-7) is a specialized organic compound gaining attention in pharmaceutical intermediates, agrochemical research, and material science. This carbamate derivative features a unique molecular structure combining a phenyl group with 3,4-dimethoxyphenyl moieties, offering versatile reactivity. Recent studies highlight its potential as a building block for bioactive molecules, aligning with the growing demand for sustainable chemical synthesis in green chemistry initiatives.
The compound's physicochemical properties include a molecular weight of 287.3 g/mol and characteristic solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Researchers particularly value its stability under ambient conditions, making it suitable for multi-step synthetic processes. In 2023, patent filings revealed novel applications in crop protection formulations, addressing the agricultural sector's need for environmentally friendly pesticides – a trending topic in ESG-focused investments.
From a mechanistic perspective, the carbamate linkage in 65141-27-7 serves as a hydrolyzable functional group, enabling controlled-release properties. This characteristic has sparked interest in drug delivery systems, especially for neurological compounds where sustained release is crucial. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for pharmaceutical-grade intermediates.
Market analysts note increasing queries about "Phenyl carbamate alternatives" and "dimethoxyphenyl derivatives solubility" in scientific databases, reflecting evolving research needs. The compound's structure-activity relationship (SAR) makes it valuable for medicinal chemistry optimization, particularly in developing selective enzyme inhibitors. Its electron-rich aromatic system facilitates π-π stacking interactions, a property leveraged in supramolecular chemistry applications.
Environmental studies demonstrate favorable biodegradation profiles for 65141-27-7, with half-life estimates of 15-30 days in soil under aerobic conditions. This positions it favorably compared to persistent halogenated compounds, aligning with REACH regulations and green chemistry principles. Recent innovations include its use as a photostabilizer in polymer formulations, capitalizing on the UV-absorbing capacity of its methoxy groups.
Quality control protocols for Phenyl N-(3,4-dimethoxyphenyl)carbamate emphasize residual solvent monitoring and heavy metal limits, following ICH Q3C guidelines. The compound's crystalline form (melting point 112-114°C) ensures batch-to-batch reproducibility, critical for GMP manufacturing. Emerging applications in electronic materials exploit its charge transport properties, particularly in organic semiconductor research.
Safety assessments classify 65141-27-7 as non-mutagenic in Ames tests, with moderate acute oral toxicity (LD50 > 2000 mg/kg). Proper handling requires standard laboratory PPE, including nitrile gloves and safety goggles. Storage recommendations suggest inert atmosphere preservation for long-term stability, addressing common stability concerns raised in chemical forums.
The global market for functional carbamates is projected to grow at 6.2% CAGR through 2030, with 65141-27-7 occupying a niche in high-value intermediates. Custom synthesis services now offer isotope-labeled versions (13C, 15N) for metabolic studies, responding to pharmacokinetic research demands. Analytical method development continues to refine HPLC detection limits for trace impurities.
Recent publications explore computational modeling of Phenyl N-(3,4-dimethoxyphenyl)carbamate's molecular orbitals, aiding in rational drug design applications. The compound's hydrogen bonding capacity makes it valuable in cocrystal engineering, particularly for improving API solubility. Industry workshops frequently address "scalable synthesis routes" for such derivatives, reflecting process chemistry priorities.
Environmental fate studies utilize LC-MS/MS techniques to track 65141-27-7 degradation products, ensuring compliance with water framework directives. The compound's logP value (2.8) suggests moderate lipophilicity, influencing its bioavailability predictions in drug discovery. Regulatory filings increasingly require genotoxic impurity assessments for carbamate compounds.
Innovative applications include using 65141-27-7 as a template molecule in molecular imprinting polymers (MIPs) for analytical sensors. Its thermal stability (decomposition >250°C) enables incorporation into high-performance polymers. Research collaborations are investigating its potential in catalytic asymmetric synthesis as a chiral auxiliary.
Supply chain considerations highlight the importance of certificate of analysis (CoA) transparency, with leading manufacturers providing full characterization data. The compound's shelf life under recommended storage exceeds 36 months, verified through accelerated stability testing. Emerging markets show growing demand for research quantities (1-100g) alongside bulk procurement.
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